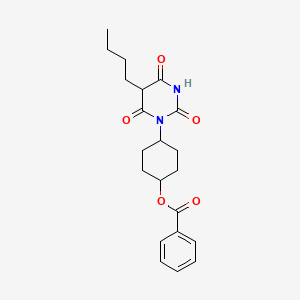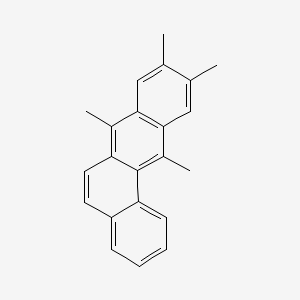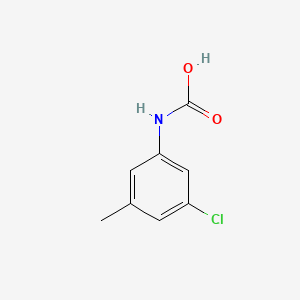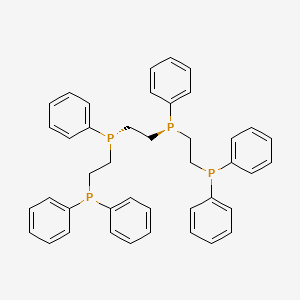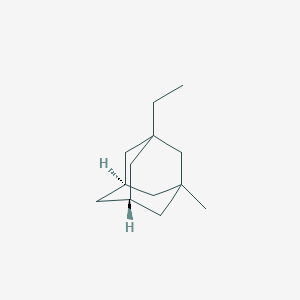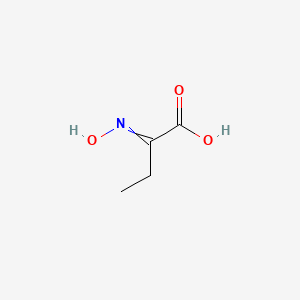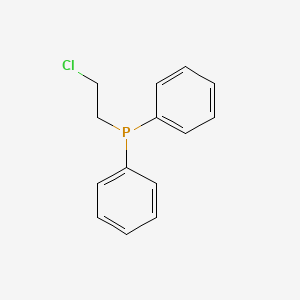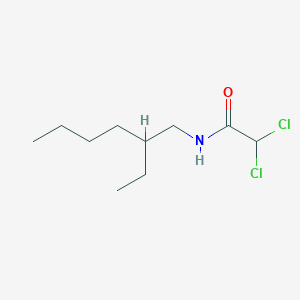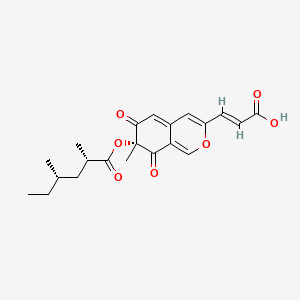
Hexanoic acid, 2,4-dimethyl-, (7R)-3-((1E)-2-carboxyethenyl)-7,8-dihydro-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl ester, (2S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lunatoic acid A is a fungal metabolite produced by the fungus Cochliobolus lunatus. It is known for its unique ability to induce the formation of chlamydospore-like cells in certain fungi.
準備方法
Lunatoic acid A is typically isolated from cultures of Cochliobolus lunatus. The fungus is grown in a malt dextrose medium, which facilitates the production of lunatoic acid A. The compound is then extracted and purified using standard chromatographic techniques . Industrial production methods for lunatoic acid A have not been extensively documented, but the isolation process from fungal cultures remains the primary method of preparation.
化学反応の分析
Lunatoic acid A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lunatoic acid A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Lunatoic acid A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of fungal metabolites and their interactions with other compounds.
Industry: Lunatoic acid A can be used in the agricultural industry to control fungal infections in crops.
作用機序
The mechanism of action of lunatoic acid A involves its interaction with fungal cells, leading to the induction of chlamydospore-like cells. This process is believed to be mediated by the compound’s ability to disrupt normal cellular processes, leading to the formation of thick-walled, swollen cells . The exact molecular targets and pathways involved in this process are still under investigation.
類似化合物との比較
Lunatoic acid A is unique in its ability to induce chlamydospore-like cells in fungi. Similar compounds include:
Mitorubrinic acid: Another fungal metabolite with chlamydospore-inducing properties.
Sclerotiorin: A compound with a similar azaphilone skeleton that also induces chlamydospore-like cells.
Rotiorin: Another azaphilone compound with similar biological activity.
Citrinin: A compound with an azaphilone-related skeleton that also exhibits chlamydospore-inducing activity.
Lunatoic acid A stands out due to its selective activity against different strains of Cochliobolus lunatus and its unique morphological effects on fungal cells .
特性
CAS番号 |
65745-48-4 |
|---|---|
分子式 |
C21H24O7 |
分子量 |
388.4 g/mol |
IUPAC名 |
(E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1 |
InChIキー |
OLWIMRNZAPOZHB-XFZGZAFTSA-N |
異性体SMILES |
CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C |
正規SMILES |
CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



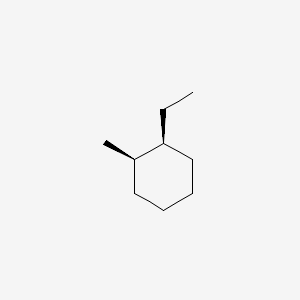
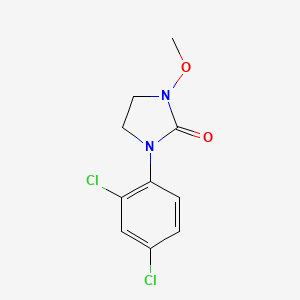

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
